Cas no 1154150-76-1 (1-amino-2,3-dimethylbutan-2-ol)

1-Amino-2,3-dimethylbutan-2-ol is a chiral amino alcohol with potential applications in asymmetric synthesis and pharmaceutical intermediates. Its branched alkyl structure and functional group arrangement contribute to its utility as a building block for complex organic molecules. The compound’s stereochemistry allows for selective reactivity in enantioselective reactions, making it valuable for catalysis and fine chemical production. Its stability under standard conditions and solubility in common organic solvents enhance its practicality in laboratory and industrial settings. The presence of both amino and hydroxyl groups provides versatility for further derivatization, enabling its use in the development of biologically active compounds or specialized ligands.
1-amino-2,3-dimethylbutan-2-ol structure
1154150-76-1 structure
Product name:1-amino-2,3-dimethylbutan-2-ol
CAS No:1154150-76-1
MF:C6H15NO
MW:117.189401865005
CID:4573289

1-amino-2,3-dimethylbutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2,3-dimethylbutan-2-ol
    • 2-Butanol, 2-(aminomethyl)-3-methyl-
    • Inchi: 1S/C6H15NO/c1-5(2)6(3,8)4-7/h5,8H,4,7H2,1-3H3
    • InChI Key: RRBXHIYJTGFUDF-UHFFFAOYSA-N
    • SMILES: CC(CN)(O)C(C)C

1-amino-2,3-dimethylbutan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-75043-2.5g
1-amino-2,3-dimethylbutan-2-ol
1154150-76-1 95.0%
2.5g
$923.0 2025-03-10
Enamine
EN300-75043-0.5g
1-amino-2,3-dimethylbutan-2-ol
1154150-76-1 95.0%
0.5g
$353.0 2025-03-10
Enamine
EN300-75043-0.1g
1-amino-2,3-dimethylbutan-2-ol
1154150-76-1 95.0%
0.1g
$132.0 2025-03-10
TRC
A597373-250mg
1-Amino-2,3-dimethylbutan-2-ol
1154150-76-1
250mg
$ 365.00 2022-06-08
1PlusChem
1P01AI1E-250mg
1-amino-2,3-dimethylbutan-2-ol
1154150-76-1 95%
250mg
$286.00 2023-12-26
A2B Chem LLC
AV68754-500mg
1-amino-2,3-dimethylbutan-2-ol
1154150-76-1 95%
500mg
$407.00 2024-04-20
Enamine
EN300-75043-0.05g
1-amino-2,3-dimethylbutan-2-ol
1154150-76-1 95.0%
0.05g
$88.0 2025-03-10
Enamine
EN300-75043-0.25g
1-amino-2,3-dimethylbutan-2-ol
1154150-76-1 95.0%
0.25g
$188.0 2025-03-10
TRC
A597373-50mg
1-Amino-2,3-dimethylbutan-2-ol
1154150-76-1
50mg
$ 95.00 2022-06-08
Enamine
EN300-75043-5.0g
1-amino-2,3-dimethylbutan-2-ol
1154150-76-1 95.0%
5.0g
$1364.0 2025-03-10

1-amino-2,3-dimethylbutan-2-ol Related Literature

Additional information on 1-amino-2,3-dimethylbutan-2-ol

Comprehensive Overview of 1-amino-2,3-dimethylbutan-2-ol (CAS No. 1154150-76-1): Properties, Applications, and Industry Insights

1-amino-2,3-dimethylbutan-2-ol (CAS No. 1154150-76-1) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural properties. This amino alcohol derivative features a branched alkyl chain with both hydroxyl and amino functional groups, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula C6H15NO and chiral centers have sparked interest in asymmetric catalysis and drug development, aligning with current trends in green chemistry and precision medicine.

Recent studies highlight the compound's potential in enzyme inhibition and receptor modulation, particularly in neurological research. The 2,3-dimethylbutane backbone contributes to enhanced lipid solubility, a property increasingly sought after in blood-brain barrier penetration studies. Researchers are investigating its role as a precursor for N-heterocyclic compounds, addressing frequent search queries like "novel amino alcohol applications 2024" and "chiral building blocks for drug discovery."

From a synthetic chemistry perspective, 1154150-76-1 demonstrates remarkable stability under mild reaction conditions. Its steric hindrance effects, caused by the dimethyl substitution, make it valuable for studying regioselective reactions – a hot topic in organic chemistry forums. Analytical data from recent publications show 95%+ purity in commercial samples, with characteristic IR peaks at 3350 cm-1 (O-H stretch) and 1600 cm-1 (N-H bend), important for quality control in GMP-compliant synthesis.

The compound's physicochemical properties include a calculated logP of 0.89 (indicating balanced hydrophilicity) and pKa values of 9.2 (amine) and 15.5 (alcohol), making it suitable for pH-dependent drug formulations. These characteristics respond to growing industry demands for "tunable solubility compounds" and "multifunctional pharmaceutical intermediates," as reflected in recent patent filings and academic citations.

In material science applications, 1-amino-2,3-dimethylbutan-2-ol has shown promise as a ligand precursor for metal-organic frameworks (MOFs). Its ability to form stable chelates with transition metals addresses search trends like "sustainable catalyst design" and "MOF functionalization techniques." Thermogravimetric analysis reveals decomposition above 210°C, suggesting utility in high-temperature polymerization processes.

Environmental and safety assessments indicate favorable biodegradability profiles for this compound, with 78% degradation in OECD 301B tests. This data supports its inclusion in green chemistry initiatives, a major focus area for regulatory bodies and manufacturers alike. The absence of reactive hazardous groups makes it preferable over traditional amino alcohols in eco-friendly synthesis routes.

Market analysis shows growing demand for 1154150-76-1 in Asia-Pacific research hubs, particularly for neuropharmacology studies and advanced material development. Suppliers are increasingly offering customized derivatives, responding to search queries such as "modified amino alcohol suppliers" and "bulk chiral compound sourcing." Proper storage recommendations include inert atmosphere below 25°C to maintain stability.

Future research directions may explore its structure-activity relationships in medicinal chemistry and potential as a bioconjugation linker. The compound's balanced polarity and functional group compatibility position it well for emerging applications in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates – two rapidly growing fields in biopharmaceuticals.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd